1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester
Overview
Description
1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester is an aryl sulfide.
Scientific Research Applications
Synthesis and Structural Analysis
One area of research involves the synthesis of complex organic compounds and their structural elucidation. For instance, the study on the "Synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetra-hydropyrimidine-4-carboxylic acids" by Gein et al. (2009) demonstrates the preparation of methyl esters through three-component mixtures, contributing to the chemistry of heterocyclic compounds Gein et al., 2009. This synthesis process is crucial for the development of compounds with potential applications in medicinal chemistry and materials science.
X-Ray Diffraction Data
The research on "X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" by Wang et al. (2017) provides valuable X-ray diffraction data for a structurally similar compound, highlighting the importance of such data in determining molecular geometry and arrangement Wang et al., 2017. This information is pivotal for the rational design of new molecules with desired physical and chemical properties.
Antimicrobial Agents
Another significant application involves the development of antimicrobial agents. The study "Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents" by Al-Salahi et al. (2010) focuses on preparing chiral linear and macrocyclic bridged pyridines with antimicrobial activity Al-Salahi et al., 2010. Such studies contribute to the search for new antimicrobial compounds that can address the challenge of antibiotic resistance.
Anticancer Evaluation
Lastly, the synthesis and evaluation of new compounds for their anticancer activity represent a crucial area of research. The work on "Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" by Bekircan et al. (2008) exemplifies efforts to discover novel anticancer agents, showcasing the potential therapeutic applications of chemically synthesized molecules Bekircan et al., 2008.
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-6-oxopyridazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13-4-10-16(11-5-13)27-17-12-18(23)22(21-19(17)20(24)26-3)14-6-8-15(25-2)9-7-14/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMPKQJUJSNOBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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